2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride
Description
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol hydrochloride is a β2-adrenergic receptor (β2-AR) agonist analog of clenbuterol, distinguished by the substitution of chlorine atoms with bromine at the 3,5 positions on the phenyl ring.
Properties
IUPAC Name |
2-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-10(6-17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKQVBZHZAKXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(CO)C1=CC(=C(C(=C1)Br)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride, commonly referred to as Brombuterol hydrochloride, is a compound of interest due to its potential therapeutic applications, particularly in respiratory diseases. This article explores its biological activity, focusing on mechanisms, efficacy in various studies, and potential clinical applications.
- Molecular Formula : C12H18Br2N2O
- Molecular Weight : 402.55 g/mol
- CAS Number : 1021154-79-9
- Physical State : Solid
- Density : 1.591 g/cm³
- Boiling Point : 456.2 ºC at 760 mmHg
Brombuterol acts primarily as a selective β₂-adrenergic agonist. By binding to β₂ receptors in the bronchial tissues, it promotes bronchodilation and alleviates symptoms associated with asthma and chronic obstructive pulmonary disease (COPD). This mechanism involves the activation of adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP), which ultimately relaxes smooth muscle in the airways.
Case Studies and Research Findings
-
Asthma Treatment :
A study assessed the effects of Brombuterol hydrochloride on asthmatic guinea pigs. The results indicated that the compound significantly inhibited bronchoconstriction induced by histamine, demonstrating its potential as an effective treatment for asthma . The study highlighted that Brombuterol increased cAMP levels in lung tissues, which is crucial for bronchodilation. -
Comparative Efficacy :
In a comparative study involving various β₂ agonists, Brombuterol was shown to have superior efficacy in enhancing pulmonary function compared to other compounds. The selectivity for β₂ receptors over β₁ receptors was confirmed through cardiac contractility tests, indicating a lower risk of cardiovascular side effects . -
Inflammatory Response Modulation :
Research also indicated that Brombuterol could modulate inflammatory responses in lung tissues. It reduced the release of inflammatory mediators from allergic lung tissues, suggesting its role in not just bronchodilation but also in controlling airway inflammation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on bromine’s atomic mass (79.9 g/mol vs. chlorine’s 35.45 g/mol).
Physicochemical Properties
- Solubility: Clenbuterol hydrochloride is highly soluble in water and methanol but insoluble in benzene . Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce aqueous solubility in the dibromo analog due to increased lipophilicity.
- Melting Point : Clenbuterol melts at 174–175.5°C , while clenpenterol hydrochloride melts at 187–189°C . The dibromo compound’s melting point is expected to be higher due to stronger van der Waals forces.
Pharmacokinetic and Pharmacodynamic Differences
- Clenproperol and Clenpenterol : Studies in rats show dose-dependent pharmacokinetics at 270–540 μg/kg, with structural isomerism (alkyl chain length) influencing metabolic clearance and half-life .
- Bromine vs. Chlorine Effects : Bromine’s increased atomic size and polarizability may enhance receptor binding affinity but prolong elimination half-life due to reduced metabolic degradation. However, this could also increase toxicity risks, as seen with halogenated β2 agonists .
Receptor Binding and Efficacy
- Clenbuterol’s β2-AR agonism induces muscle hypertrophy and bronchodilation .
Research Findings and Limitations
- Synthesis : Clenbuterol’s synthesis involves bromination of a dichlorophenyl intermediate followed by reductive amination . The dibromo compound would require analogous steps with bromine reagents.
- Safety and Regulation : Clenbuterol is banned in sports due to anabolic misuse ; brominated analogs may face stricter regulatory scrutiny.
Preparation Methods
Sandmeyer Bromination
Challenges and Mitigation Strategies
-
Over-Bromination: Excess bromine or elevated temperatures lead to tri-brominated byproducts. Stoichiometric control and low temperatures (-5°C) suppress this.
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Amine Oxidation: tert-Butylamine is prone to oxidation during substitution. Inert atmospheres (N₂ or Ar) and antioxidant additives (e.g., BHT) mitigate degradation.
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Salt Hygroscopicity: The hydrochloride salt absorbs moisture, necessitating storage in desiccators with P₂O₅.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Bromination | 85 | 98 | Short reaction time |
| Sandmeyer Reaction | 78 | 95 | Avoids elemental bromine |
| Hydrogenation | 82 | 97 | Compatible with nitro groups |
Q & A
Q. What experimental design strategies are recommended for synthesizing 2-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol hydrochloride with high purity?
A factorial design of experiments (DoE) is critical to optimize reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. Statistical methods like response surface methodology (RSM) can minimize the number of trials while accounting for interactions between variables. For brominated aromatic intermediates, anhydrous conditions and controlled pH (e.g., using NH₄F or NH₄OH) are essential to prevent side reactions like dehalogenation . Solid-phase extraction (SPE) with Oasis HLB cartridges, preconditioned with methanol, can isolate the compound from byproducts, as demonstrated in analogous brominated phenol separations .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Stability studies should assess degradation kinetics via accelerated testing (e.g., 40°C/75% RH for 6 months). Analytical techniques include:
- HPLC-MS : To monitor degradation products (e.g., debromination or oxidation).
- Thermogravimetric Analysis (TGA) : To determine thermal decomposition thresholds.
- pH-Dependent Solubility Tests : Since solubility in water is limited (<1 mg/mL), use co-solvents like isopropanol or glycerol to mimic formulation conditions . Glassware deactivation with dimethyldichlorosilane (DMDCS) is recommended to prevent adsorption losses during analysis .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the tert-butylamino and dibromophenyl groups in catalytic systems?
Quantum chemical calculations (e.g., density functional theory, DFT) can model electronic interactions between the brominated aromatic ring and the tertiary amine. Reaction path search algorithms, as used in the ICReDD framework, enable efficient exploration of transition states and intermediates. Hybrid approaches combining DFT with machine learning (ML) force fields can predict regioselectivity in bromination or nucleophilic substitution reactions .
Q. How should researchers address contradictions in spectral data (e.g., NMR shifts or IR peaks) for this compound?
Contradictions often arise from solvent effects or impurities. To resolve discrepancies:
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for stereochemical ambiguities.
- SPE Purification : Remove trace impurities using HLB cartridges followed by recrystallization in methanol/chloroform mixtures .
Q. What environmental impact assessment protocols apply to this compound’s degradation products?
Follow EPA guidelines for brominated organics:
- LC-MS/MS Screening : Target metabolites like 3,5-dibromo-4-hydroxybenzaldehyde using isotopic internal standards (e.g., triclosan-d₃).
- Ecotoxicology Assays : Test aquatic toxicity using Daphnia magna or algal growth inhibition models.
- Sludge Adsorption Studies : Anaerobic digestion sludge samples can quantify adsorption coefficients (Kd) .
Q. How can AI-driven tools enhance reaction optimization for derivatives of this compound?
AI platforms like COMSOL Multiphysics integrate reaction kinetics simulations with real-time data from smart sensors. For example:
- Parameter Optimization : ML algorithms predict optimal reaction times and catalyst loads.
- Failure Mode Analysis : Neural networks identify critical control points (e.g., pH or temperature thresholds) to prevent byproduct formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
